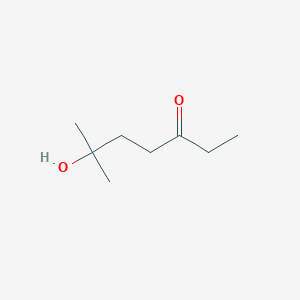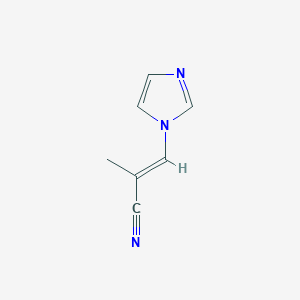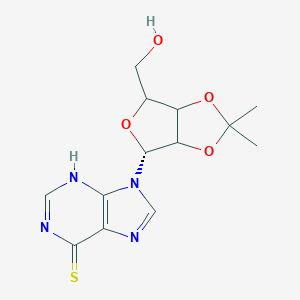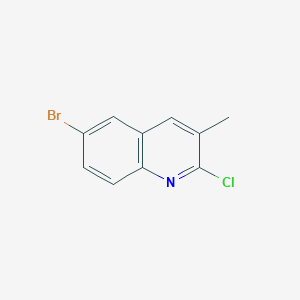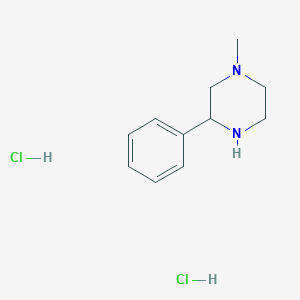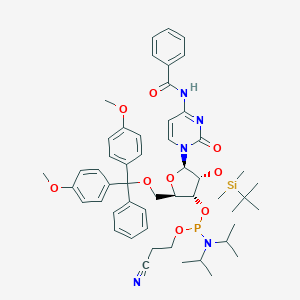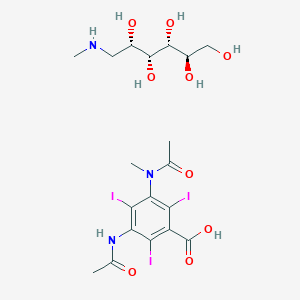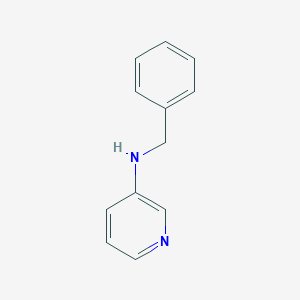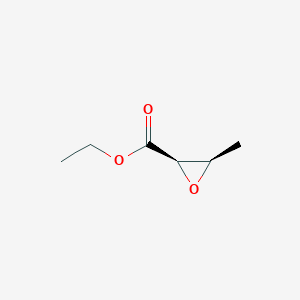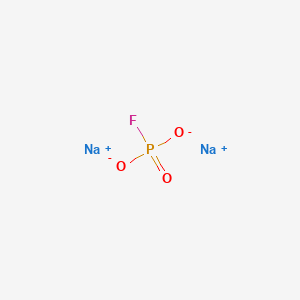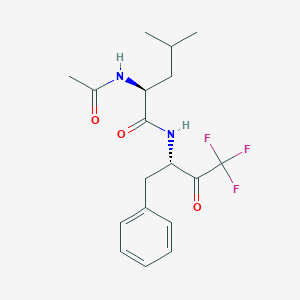![molecular formula C17H21NO4 B049947 (4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone CAS No. 226703-78-2](/img/structure/B49947.png)
(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a member of the oxazolidinone class of antibiotics and has been shown to have antimicrobial activity against a range of bacterial strains. In
作用机制
The mechanism of action of (4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone is believed to involve inhibition of bacterial protein synthesis. Specifically, this compound targets the 50S ribosomal subunit, preventing the formation of peptide bonds between amino acids and thereby blocking the production of new proteins. This mechanism of action is similar to that of other antibiotics in the oxazolidinone class, such as linezolid.
生化和生理效应
In addition to its antimicrobial activity, (4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, and to reduce the activity of NF-kappaB, a transcription factor involved in the regulation of immune responses. In addition, this compound has been shown to have antitumor activity in vitro and in vivo, and to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of (4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone for lab experiments is its broad spectrum of antimicrobial activity. This makes it a useful tool for investigating the mechanisms of bacterial resistance and for developing new antibiotics. In addition, this compound has been shown to have low toxicity in vitro and in vivo, making it a potentially safe and effective therapeutic agent. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.
未来方向
There are a number of potential future directions for research on (4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone. One area of interest is the development of new derivatives of this compound with improved pharmacological properties, such as enhanced antimicrobial activity or reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound in more detail, including its interactions with bacterial ribosomes and the downstream effects on protein synthesis. Finally, there is potential for research on the use of this compound in combination with other antibiotics or as part of a broader treatment regimen for bacterial infections.
合成方法
The synthesis of (4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone involves the condensation of a ketone and an aldehyde with an amine. The reaction is catalyzed by a Lewis acid, typically titanium tetrachloride or zinc chloride, and proceeds through a series of intermediate steps to yield the final product. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
科学研究应用
(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone has been the subject of extensive scientific research due to its potential as an antibiotic agent. It has been shown to have activity against a range of bacterial strains, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. In addition to its antimicrobial properties, this compound has also been investigated for its potential as an anti-inflammatory agent and as a treatment for cancer.
属性
CAS 编号 |
226703-78-2 |
|---|---|
产品名称 |
(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone |
分子式 |
C17H21NO4 |
分子量 |
303.35 g/mol |
IUPAC 名称 |
(4S)-4-benzyl-3-[(2S,3S)-3-hydroxy-2,4-dimethylpent-4-enoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H21NO4/c1-11(2)15(19)12(3)16(20)18-14(10-22-17(18)21)9-13-7-5-4-6-8-13/h4-8,12,14-15,19H,1,9-10H2,2-3H3/t12-,14-,15+/m0/s1 |
InChI 键 |
NZNQVFXLNMUYFI-AEGPPILISA-N |
手性 SMILES |
C[C@@H]([C@@H](C(=C)C)O)C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |
SMILES |
CC(C(C(=C)C)O)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
规范 SMILES |
CC(C(C(=C)C)O)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
同义词 |
(4S)-3-[(2S,3S)-3-hydroxy-2,4-dimethyl-1-oxo-4-pentenyl]-4-(phenylmethyl)-2-oxazolidinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




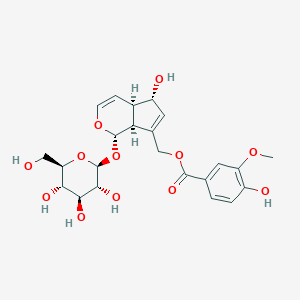
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(Z,2S)-1,5-diamino-1-oxopent-3-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide](/img/structure/B49868.png)
